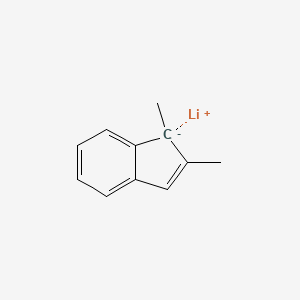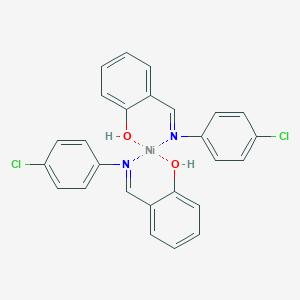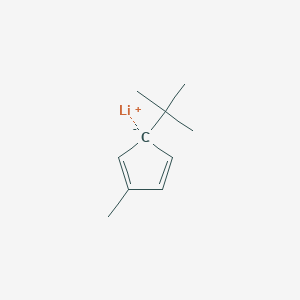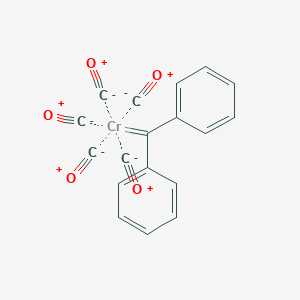
1,2-Dimethylindenyllithium
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,2-Dimethylindenyllithium is an organolithium compound with the molecular formula C11H11Li. It is a derivative of indene, where the hydrogen atoms at positions 1 and 2 are replaced by methyl groups, and the hydrogen atom at position 1 is replaced by a lithium atom. This compound is of interest in organic synthesis due to its reactivity and utility as a nucleophile and base in various chemical reactions.
准备方法
Synthetic Routes and Reaction Conditions
1,2-Dimethylindenyllithium can be synthesized through the reaction of 1,2-dimethylindene with an organolithium reagent such as n-butyllithium. The reaction typically takes place in an inert atmosphere, such as nitrogen or argon, to prevent the highly reactive organolithium compound from reacting with moisture or oxygen. The reaction is usually carried out in a non-polar solvent like hexane or diethyl ether at low temperatures (around -78°C) to control the reactivity and ensure the formation of the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include using larger reactors, maintaining strict control over the reaction conditions, and ensuring the purity of the starting materials and solvents. Industrial production would also require stringent safety measures due to the highly reactive nature of organolithium compounds.
化学反应分析
Types of Reactions
1,2-Dimethylindenyllithium undergoes various types of chemical reactions, including:
Nucleophilic Addition: It can add to electrophiles such as carbonyl compounds, forming alcohols after hydrolysis.
Substitution Reactions: It can participate in substitution reactions with alkyl halides, forming new carbon-carbon bonds.
Deprotonation: It can act as a strong base, deprotonating weak acids to form corresponding lithium salts.
Common Reagents and Conditions
Nucleophilic Addition: Reagents such as aldehydes or ketones are used, typically in an inert solvent like diethyl ether, at low temperatures.
Substitution Reactions: Alkyl halides are common reagents, with the reaction often carried out in non-polar solvents.
Deprotonation: Weak acids such as alcohols or amines are used, with the reaction conditions depending on the acidity of the proton being abstracted.
Major Products
Nucleophilic Addition: The major products are secondary or tertiary alcohols.
Substitution Reactions: The major products are substituted indenes.
Deprotonation: The major products are lithium salts of the deprotonated species.
科学研究应用
1,2-Dimethylindenyllithium has several applications in scientific research:
Organic Synthesis: It is used as a nucleophile and base in the synthesis of complex organic molecules.
Polymer Chemistry: It can be used to initiate the polymerization of certain monomers, leading to the formation of polymers with specific properties.
Material Science: It is used in the preparation of organometallic complexes that have applications in catalysis and materials science.
Pharmaceutical Research: It is used in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients.
作用机制
The mechanism of action of 1,2-dimethylindenyllithium involves its role as a nucleophile and base. As a nucleophile, it donates its electron pair to electrophilic centers, forming new covalent bonds. As a base, it abstracts protons from weak acids, forming lithium salts. The reactivity of this compound is largely due to the presence of the lithium atom, which stabilizes the negative charge on the carbon atom, making it highly reactive towards electrophiles and protons.
相似化合物的比较
Similar Compounds
1,2-Dimethylindene: The parent hydrocarbon from which 1,2-dimethylindenyllithium is derived.
1,2-Dimethylindole: A similar compound with a nitrogen atom in the ring structure.
1,2-Dimethylbenzene: A similar aromatic compound with methyl groups at positions 1 and 2.
Uniqueness
This compound is unique due to the presence of the lithium atom, which imparts significant reactivity and makes it a valuable reagent in organic synthesis. Its ability to act as both a nucleophile and a base distinguishes it from other similar compounds that may lack the lithium atom and, consequently, the same level of reactivity.
属性
IUPAC Name |
lithium;1,2-dimethylinden-1-ide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11.Li/c1-8-7-10-5-3-4-6-11(10)9(8)2;/h3-7H,1-2H3;/q-1;+1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WEWOXWQUNYMECS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Li+].C[C-]1C(=CC2=CC=CC=C12)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11Li |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
150.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Bis-[N-(salicylidene)-2,4,6-trifluoroaniline]-nickel(II)](/img/structure/B6297919.png)

![{2,6-Bis[1-(N-4-iodo-2-methylphenylimino)ethyl]pyridine}-iron(II)-dichloride](/img/structure/B6297928.png)
![2,6-Bis-[1-(2-bromophenylimino)-ethyl]pyridine iron(II) dichloride](/img/structure/B6297929.png)
![2,6-Bis-[1-(2,6-dimethylphenylimino)-ethyl]pyridine iron(III) trichloride](/img/structure/B6297937.png)

![{2,6-Bis[1-(N-2-isopropylphenylimino)ethyl]pyridine}-vanadium(III)-trichloride](/img/structure/B6297945.png)
![2,6-Bis-[1-(4-iodo-2,6-dimethylphenylimino)-ethyl]pyridine iron(II) chloride](/img/structure/B6297966.png)
![{2,6-Bis[1-(N-2,5-dimethylphenylimino)ethyl]pyridine}-iron(II)-dichloride](/img/structure/B6297969.png)
![{2,6-Bis[1-(N-2,6-diethylphenylimino)ethyl]pyridine}-vanadium(III)-trichloride](/img/structure/B6297976.png)
![{2,6-Bis[1-(N-2-ethylphenylimino)ethyl]pyridine}-vanadium(III)-trichloride](/img/structure/B6297982.png)
![{2,6-Bis[1-(N-2,6-dimethylphenylimino)ethyl]pyridine}-vanadium(III)-trichloride](/img/structure/B6297987.png)

